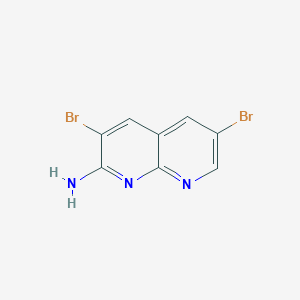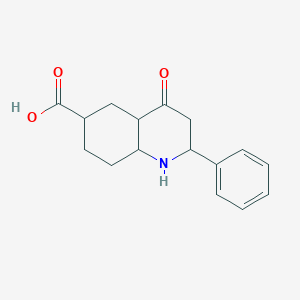
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate typically involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes include the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction . These methods often require specific catalysts and reaction conditions, such as acidic or basic environments, high temperatures, and specific solvents.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes for large-scale production. This includes using continuous flow reactors, optimizing reaction conditions to increase yield and purity, and implementing cost-effective and environmentally friendly processes .
Análisis De Reacciones Químicas
Types of Reactions
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinolines .
Aplicaciones Científicas De Investigación
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of malaria and other diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other quinoline derivatives such as:
Chloroquine: Used as an antimalarial drug.
Quinine: Another antimalarial compound derived from the bark of the cinchona tree.
Camptothecin: A quinoline alkaloid with anticancer properties.
Uniqueness
N-(6-Methoxy-4,5-dimethyl-(quinolin-8-YL))pentane-1,4-diamine maleate is unique due to its specific structural features and the presence of the methoxy and dimethyl groups on the quinoline ring. These modifications can influence its biological activity and make it distinct from other quinoline derivatives .
Propiedades
Fórmula molecular |
C21H29N3O5 |
|---|---|
Peso molecular |
403.5 g/mol |
Nombre IUPAC |
(Z)-but-2-enedioic acid;1-N-(6-methoxy-4,5-dimethylquinolin-8-yl)pentane-1,4-diamine |
InChI |
InChI=1S/C17H25N3O.C4H4O4/c1-11-7-9-20-17-14(19-8-5-6-12(2)18)10-15(21-4)13(3)16(11)17;5-3(6)1-2-4(7)8/h7,9-10,12,19H,5-6,8,18H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- |
Clave InChI |
GZJWSSUNCHKRGV-BTJKTKAUSA-N |
SMILES isomérico |
CC1=C2C(=C(C=C(C2=NC=C1)NCCCC(C)N)OC)C.C(=C\C(=O)O)\C(=O)O |
SMILES canónico |
CC1=C2C(=C(C=C(C2=NC=C1)NCCCC(C)N)OC)C.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


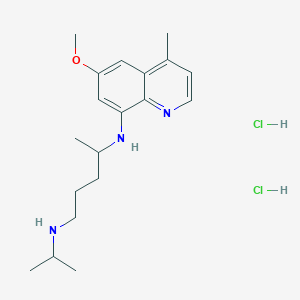

![1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B15131502.png)
![9,9'-Spirobi[fluorene]-2',7-diyldiboronic acid](/img/structure/B15131505.png)
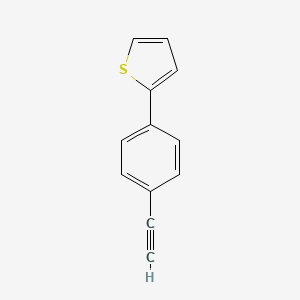

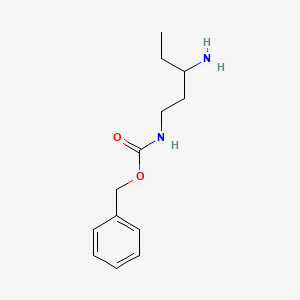
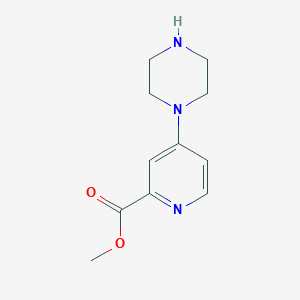


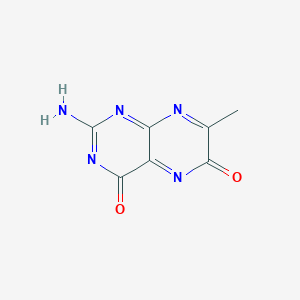
![[4-[4-(4-benzamidophenyl)piperazin-1-yl]phenyl] acetate](/img/structure/B15131579.png)
